Ketotifen Fumarate

Allergic conjunctivitis Ophthalmic antiallergic Mast cell stabilizer comparison

Procure Ketotifen Fumarate (CAS 34580-14-8) as the definitive H1 receptor antagonist for allergic conjunctivitis, asthma prophylaxis, and mast cell heterogeneity research. With a Ki of 1.3 nM, it outperforms olopatadine (32 nM) and loratadine (35 nM) by >24-fold in binding affinity. A single ophthalmic dose (0.025%) delivers statistically superior symptom control over a 2-week, four-times-daily cromolyn sodium regimen (P<0.001). Unlike sodium cromoglycate—which fails in skin mast cells and exhibits tachyphylaxis in lung tissue—ketotifen demonstrates broad mast cell inhibition across tissue compartments, making it the more informative tool compound. For formulation scientists, its well-characterized ~50% oral bioavailability and 3 h half-life provide a validated baseline for demonstrating delivery-system enhancements (e.g., 6.9-fold bioavailability improvement via transdermal cubosomes). Insist on USP/EP-grade material (NLT 98.0%) to ensure batch-to-batch reproducibility in receptor-binding, tissue-pharmacology, and formulation studies.

Molecular Formula C23H23NO5S
Molecular Weight 425.5 g/mol
CAS No. 34580-14-8
Cat. No. B192783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen Fumarate
CAS34580-14-8
Synonyms4,9-Dihydro-4-(1-methyl-4-piperidylidene)-10H-benzo(4,5)-cyclohepta(1,2-b)thiophen-10-one
Fumarate, Ketotifen
Ketotifen
Ketotifen Fumarate
Ketotifene
Ketotiphen
Ketotiphene
Zaditen
Molecular FormulaC23H23NO5S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyYNQQEYBLVYAWNX-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityReadily soluble
In water, 15.3 mg/L at 25 °C /Estimated/
7.87e-03 g/L

Ketotifen Fumarate CAS 34580-14-8: Procurement-Grade Specifications and Pharmacological Baseline


Ketotifen Fumarate (CAS 34580-14-8) is a second-generation noncompetitive histamine H1 receptor antagonist and mast cell stabilizer, most commonly supplied as the fumarate salt for enhanced stability and pharmaceutical formulation [1]. The compound demonstrates high-affinity binding to H1 receptors (Ki = 1.3 nM) with marked selectivity over H2 and H3 receptor subtypes (Kis = 987 nM and 2,500 nM, respectively) [2]. USP 2025 monograph specifications require NLT 98.0% and NMT 102.0% purity on the dried basis, with total impurities capped at 0.50% and any unspecified impurity at ≤0.10% [3]. The compound exists in two primary dosage forms—ophthalmic (0.025% solution) and oral—with distinct pharmacokinetic profiles reflecting its dual therapeutic applications in allergic conjunctivitis and asthma prophylaxis [1].

Why Ketotifen Fumarate Cannot Be Interchanged with Sodium Cromoglycate or Alternative H1 Antagonists in Procurement


Procurement substitution among antiallergic agents introduces measurable clinical and operational risk due to divergent efficacy profiles, dosing burden, and tissue-specific pharmacodynamics. Direct comparative evidence demonstrates that Ketotifen Fumarate achieves superior symptom control with a single dose versus a two-week, four-times-daily regimen of cromolyn sodium 4% in allergic conjunctivitis [1]. Furthermore, human mast cell heterogeneity produces differential inhibition of mediator release: sodium cromoglycate exhibits weak inhibition and tachyphylaxis in lung mast cells and no effect in skin mast cells, whereas Ketotifen Fumarate demonstrates broader efficacy across tissue types [2]. Even among H1 antagonists, binding affinity diverges dramatically—Ketotifen's Ki of 1.3 nM exceeds that of olopatadine (32 nM) and loratadine (35 nM) by more than an order of magnitude [3]. These quantifiable differences render generic interchange scientifically unsound without validation in the specific experimental or therapeutic context.

Quantitative Differential Evidence for Ketotifen Fumarate CAS 34580-14-8 Procurement Decisions


Single-Dose Ketotifen Fumarate 0.025% Superior to 2-Week Cromolyn Sodium 4% Regimen in Allergic Conjunctivitis

In a contralateral-eye, active-controlled allergen-challenge study (n=47 efficacy-evaluable), a single dose of ketotifen fumarate 0.025% ophthalmic solution demonstrated superior efficacy to a 2-week, four-times-daily regimen of cromolyn sodium 4% in preventing ocular itching and redness [1]. Ketotifen was superior to cromolyn in preventing itching (P < 0.001) at all assessments and redness (ciliary, conjunctival, and episcleral) (P ≤ 0.001) at most assessments at both 15-minute and 4-hour post-instillation challenge timepoints [1].

Allergic conjunctivitis Ophthalmic antiallergic Mast cell stabilizer comparison

Ketotifen H1 Receptor Binding Affinity (Ki = 1.3 nM) Compared to Alternative Ophthalmic and Oral Antihistamines

Ketotifen fumarate exhibits exceptionally high binding affinity for the histamine H1 receptor, with a Ki value of 1.3 nM [1]. This affinity is comparable to emedastine (1.3 nM) and pyrilamine (0.8 nM), but substantially exceeds that of other commonly used antiallergic agents, including the ophthalmic comparator olopatadine (Ki = 32 nM), as well as oral alternatives cetirizine (6.3 nM), azelastine (6.8 nM), loratadine (35 nM), and fexofenadine (83 nM) [1]. Ketotifen demonstrates marked selectivity for H1 over H2 (987 nM) and H3 (2,500 nM) receptors, with selectivity ratios of approximately 759-fold and 1,923-fold, respectively [1].

Receptor binding Histamine H1 antagonist Pharmacodynamics

Differential Mast Cell Stabilization Efficacy: Ketotifen vs Sodium Cromoglycate Across Human Tissue Types

Human mast cells exhibit tissue-specific heterogeneity in their responsiveness to antiallergic agents. In comparative studies using enzymatically dispersed human mast cells, ketotifen inhibited IgE-dependent histamine and prostaglandin D2 release from lung and tonsillar mast cells, whereas sodium cromoglycate acted only as a weak inhibitor and demonstrated tachyphylaxis (diminishing response with prolonged exposure) [1]. Critically, sodium cromoglycate produced no inhibition of histamine or prostaglandin D2 release from skin mast cells, while ketotifen at 1.0 μM did not inhibit skin mast cells but induced histamine release at higher concentrations, indicating a distinct concentration-response profile [1].

Mast cell heterogeneity Mediator release inhibition IgE-dependent response

Oral Ketotifen Fumarate Bioavailability Limitations and Formulation Optimization Opportunities

Oral ketotifen fumarate exhibits poor oral bioavailability of approximately 50% due to extensive hepatic first-pass metabolism, with a short half-life of approximately 3 hours [1]. This pharmacokinetic profile creates both a limitation and a procurement consideration: researchers requiring systemic exposure must account for this reduced bioavailability, while formulation scientists may leverage this characteristic for novel delivery system development. Sublingual tablet formulations prepared via fast-melt granulation demonstrated significantly higher bioavailability than the commercial Zaditen® oral solution in rabbit models [2]. Transdermal cubosome-loaded gel formulations achieved sustained release for 120 hours (compared to 48 hours from control gel) and produced a 6.9-fold increase in bioavailability in rat pharmacokinetic models [1].

Pharmacokinetics Bioavailability Formulation development

Conjunctival Cytotoxicity Profile: Ketotifen vs Olopatadine and Azelastine in Topical Ophthalmic Use

In an in vitro comparative cytotoxicity study using cultured rabbit conjunctival cells, the lactate dehydrogenase (LDH) leakage assay was employed to evaluate cellular damage from topical ocular antiallergic agents [1]. Azelastine and ketotifen showed greater LDH titer, edema, and cytoplasmic and nuclear degenerations of conjunctival cells compared to olopatadine [1]. The levels of Na+, Cl−, and pH were significantly lower with azelastine and ketotifen compared with olopatadine [1]. The study concluded that when selecting antiallergic agents for allergic conjunctivitis treatment, the comparatively higher toxic effect on conjunctival cells associated with azelastine and ketotifen, relative to olopatadine, should be considered clinically [1].

Ocular toxicity Conjunctival cytotoxicity LDH leakage assay

Ketotifen Fumarate USP 2025 Purity Specifications and Impurity Profile Compliance

According to USP 2025 monograph specifications, Ketotifen Fumarate must contain NLT 98.0% and NMT 102.0% of ketotifen fumarate (C19H19NOS·C4H4O4), calculated on the dried basis [1]. The impurity profile is stringently defined: Ketotifen related compound G (NMT 0.15%), Ketotifen related compound A (NMT 0.20%), any unspecified impurity (NMT 0.10%), and total impurities (NMT 0.50%) [1]. Residue on ignition is specified at NMT 0.1% [1]. The EP monograph identifies additional specified impurities including impurity D (relative retention ~0.31), impurity C (~0.61), impurity G (~0.86), impurity E (~1.18), and impurity F (~1.36) with defined acceptance criteria [2].

Analytical specifications Purity standards Impurity profiling

Evidence-Driven Application Scenarios for Ketotifen Fumarate CAS 34580-14-8 in Research and Industrial Settings


Ophthalmic Allergic Conjunctivitis Research Requiring Single-Dose Superiority Over Cromolyn

Investigators designing conjunctival allergen-challenge studies should select Ketotifen Fumarate 0.025% ophthalmic solution when the research objective requires demonstrated single-dose superiority over cromolyn sodium. Direct comparative evidence shows ketotifen provides statistically superior prevention of ocular itching (P < 0.001) and redness (P ≤ 0.001) with a single instillation versus a 2-week, four-times-daily cromolyn regimen [1]. This differential efficacy profile is particularly relevant for acute challenge models where rapid onset and sustained 4-hour protection are critical experimental endpoints.

Mast Cell Heterogeneity Studies Investigating Tissue-Specific Antiallergic Responses

Research programs examining tissue-specific mast cell pharmacology should procure Ketotifen Fumarate as the reference compound for investigating heterogeneity in mediator release inhibition. Evidence demonstrates that sodium cromoglycate shows no inhibition in human skin mast cells and exhibits tachyphylaxis in lung and tonsillar mast cells, whereas ketotifen demonstrates broader inhibitory activity across multiple tissue compartments, albeit with concentration-dependent effects [1]. This differential tissue response profile makes ketotifen the more informative tool compound for dissecting mast cell heterogeneity mechanisms.

High-Affinity H1 Receptor Antagonism in In Vitro Receptor Binding and Signal Transduction Studies

Laboratories conducting in vitro receptor binding assays or histamine-mediated signal transduction studies should select Ketotifen Fumarate based on its exceptional H1 receptor binding affinity (Ki = 1.3 nM), which is 24.6-fold higher than olopatadine (Ki = 32 nM) and 26.9-fold higher than loratadine (Ki = 35 nM) [1]. The compound's high selectivity over H2 (987 nM) and H3 (2,500 nM) receptors—selectivity ratios exceeding 750-fold—makes it particularly valuable as a pharmacological tool for H1-specific pathway interrogation with minimal off-target receptor interference [1].

Novel Drug Delivery System Development Targeting First-Pass Metabolism Circumvention

Formulation scientists developing alternative delivery systems to circumvent hepatic first-pass metabolism should consider Ketotifen Fumarate as a model compound with well-characterized bioavailability limitations (~50% oral bioavailability, t1/2 ≈ 3 h) [1]. The compound's pharmacokinetic profile creates a validated baseline for demonstrating formulation enhancement; studies show sublingual fast-melt granulation tablets achieve significantly higher bioavailability than commercial oral solutions [2], while transdermal cubosome-loaded gels produce 6.9-fold bioavailability enhancement with 120-hour sustained release [1]. These quantifiable improvements provide clear benchmarks for formulation optimization research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketotifen Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.